3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1219976-46-1
Cat. No.: VC2835240
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219976-46-1 |
|---|---|
| Molecular Formula | C15H24ClNO2 |
| Molecular Weight | 285.81 g/mol |
| IUPAC Name | 3-[2-[(4-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO2.ClH/c1-17-15-6-4-14(5-7-15)12-18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-12H2,1H3;1H |
| Standard InChI Key | IKFUHXZEMJANEB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COCCC2CCCNC2.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)COCCC2CCCNC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity and Structural Features
3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride consists of a piperidine ring with a 2-[(4-methoxybenzyl)oxy]ethyl substituent at the 3-position, present as a hydrochloride salt. The compound belongs to the broader class of substituted piperidines, which are six-membered heterocyclic amines that frequently serve as scaffolds in medicinal chemistry.
The structural components include:
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A piperidine ring (C₅H₁₀NH)
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A 4-methoxybenzyl group (p-methoxybenzyl or PMB)
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An ethyl linker with an oxygen atom (-CH₂CH₂O-)
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A hydrochloride salt form
Based on structural analogs, the predicted molecular formula would be C₁₅H₂₃NO₂·HCl, with an estimated molecular weight of approximately 285-290 g/mol.
Physical and Chemical Properties
Based on similar piperidine derivatives found in the search results, this compound likely exhibits the following properties:
Synthetic Approaches
Key Synthetic Steps
Drawing from the synthesis of related compounds, key reactions might include:
Grignard Reaction
Similar to the synthesis method for 3-phenylpiperidine derivatives described in the patent literature, a Grignard reaction could be employed as a key step for carbon-carbon bond formation . The synthetic route for related compounds involves:
"N-protected 3-piperidone (2) and a para-R₂ substituted phenyl magnesium halide to generate a Grignard reaction to form 3-hydroxy-3-phenyl piperidine (3)" .
Etherification
The attachment of the 4-methoxybenzyl group to the ethyl linker would likely involve an etherification reaction similar to those used for related benzyloxy-substituted piperidines . This reaction typically requires:
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A base (e.g., triphenylphosphine or sodium hydride)
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An appropriate solvent (acetonitrile or THF)
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4-methoxybenzyl bromide or chloride as the alkylating agent
Structure-Activity Relationships
Key Structural Elements
The compound's specific structural features likely influence its pharmacological properties:
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The piperidine ring provides a basic nitrogen center essential for many biological interactions
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The 3-position substitution offers a specific spatial arrangement that can impact receptor binding
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The 4-methoxybenzyl group provides hydrophobic character and potential π-stacking interactions with aromatic amino acid residues in protein targets
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The ether linkage introduces flexibility and hydrogen bond acceptor capacity
Comparative Analysis
Comparing with similar compounds from the search results:
Research Status and Future Directions
Current Knowledge Gaps
Several aspects of 3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride remain to be elucidated:
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Comprehensive physicochemical characterization
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Detailed synthetic procedures optimized for this specific compound
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Biological activity profile and mechanism of action
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Crystal structure and conformational preferences
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Metabolism and pharmacokinetic properties
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